molecular formula C21H18ClN5O2S B2591830 N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894039-24-8

N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2591830
CAS No.: 894039-24-8
M. Wt: 439.92
InChI Key: RQTONXLDRLXFTE-UHFFFAOYSA-N
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Description

“N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in various fields, including medicinal chemistry, due to their diverse biological activities .


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For instance, a highly efficient synthesis of N-fused heterocyclic compounds, including thiazolo[3,2-a]pyridine derivatives, has been achieved via a five-component cascade reaction . This reaction utilizes cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol at reflux conditions .

Scientific Research Applications

Antimicrobial and Antifungal Applications :

  • Thiazole derivatives have shown promising results as potent antimicrobial and antifungal agents. For instance, novel 1,2,3-triazole and S-triazine derivatives of thiazoline have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains, indicating broad-spectrum activity (Indorkar, Chourasia, & Limaye, 2012). Similarly, microwave-assisted synthesis of dicarboxylic acid derivatives, including thiazoles, showed improved antibacterial and antifungal activity compared to reference drugs, suggesting their potential as novel therapeutic agents (Dabholkar & Parab, 2011).

Anticancer Research :

  • In the realm of cancer research, thiazolo[3,2-b][1,2,4]triazol-6-ones and their derivatives have been synthesized and evaluated for their anticancer properties. Studies have shown that these compounds exhibit anticancer activity on various cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma, underscoring their potential in oncology (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007).

Antiallergy Agents :

  • Research into antiallergy agents has led to the development of N-(4-substituted-thiazolyl)oxamic acid derivatives, which have demonstrated significant potency in antiallergy activity in rat models, surpassing the effectiveness of disodium cromoglycate. This highlights the therapeutic potential of these compounds in allergy treatment (Hargrave, Hess, & Oliver, 1983).

Corrosion Inhibition :

  • Thiazole and thiadiazole derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for protecting steel in acidic environments. Quantum chemical and molecular dynamics simulations have provided insights into their inhibition performances, demonstrating their utility in industrial applications to prevent metal corrosion (Kaya et al., 2016).

Biochemical Analysis

Biochemical Properties

N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . The compound’s interaction with this enzyme inhibits its activity, leading to the disruption of cell membrane synthesis and ultimately causing cell death. Additionally, this compound exhibits binding affinity with various receptors, enhancing its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, it affects cellular metabolism by disrupting the synthesis of essential biomolecules, leading to impaired cell growth and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cytochrome P450 lanosterol 14α-demethylase, inhibiting its enzymatic activity and preventing the synthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. Additionally, the compound modulates gene expression by interacting with transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antifungal and anticancer activities, without significant toxicity . At higher doses, toxic effects, including liver and kidney damage, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. The interaction of the compound with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed to various tissues, including the liver, kidneys, and lungs, where it exerts its biological effects. Its localization and accumulation in specific tissues can influence its therapeutic efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with key enzymes and proteins involved in cellular metabolism and apoptosis . Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments, enhancing its biological activity .

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-13-4-2-5-14(10-13)18-25-21-27(26-18)17(12-30-21)8-9-23-19(28)20(29)24-16-7-3-6-15(22)11-16/h2-7,10-12H,8-9H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTONXLDRLXFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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